2-Allyl-5-nitro-benzoic acid ethyl ester
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Overview
Description
2-Allyl-5-nitro-benzoic acid ethyl ester is an organic compound with the molecular formula C12H13NO4 It is a derivative of benzoic acid, featuring an allyl group and a nitro group on the benzene ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-5-nitro-benzoic acid ethyl ester typically involves the nitration of 2-allyl-benzoic acid followed by esterification. The nitration process introduces a nitro group at the 5-position of the benzene ring. The esterification process involves reacting the nitrated benzoic acid with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-5-nitro-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Alcohols or amides.
Scientific Research Applications
2-Allyl-5-nitro-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Allyl-5-nitro-benzoic acid ethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects on specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Allyl-4-nitro-benzoic acid ethyl ester
- 2-Allyl-5-nitro-benzoic acid methyl ester
- 2-Allyl-5-nitro-benzoic acid propyl ester
Uniqueness
2-Allyl-5-nitro-benzoic acid ethyl ester is unique due to the specific positioning of the allyl and nitro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The ethyl ester group also provides distinct solubility and stability properties compared to other ester derivatives .
Properties
CAS No. |
851077-86-6 |
---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 5-nitro-2-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H13NO4/c1-3-5-9-6-7-10(13(15)16)8-11(9)12(14)17-4-2/h3,6-8H,1,4-5H2,2H3 |
InChI Key |
WXOYWFSQIMJAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=C |
Origin of Product |
United States |
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